molecular formula C6H13NO2 B554949 L-tert-Leucine CAS No. 20859-02-3

L-tert-Leucine

Cat. No.: B554949
CAS No.: 20859-02-3
M. Wt: 131.17 g/mol
InChI Key: NPDBDJFLKKQMCM-SCSAIBSYSA-N
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Chemical Reactions Analysis

Types of Reactions: L-tert-Leucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-tert-Leucine is extensively used in scientific research due to its role as a chiral building block. Its applications include:

Mechanism of Action

The mechanism of action of L-tert-Leucine involves its incorporation into chiral molecules, thereby influencing their stereochemistry and biological activity. The molecular targets and pathways vary depending on the specific application, but generally, it acts by enhancing the enantioselectivity of the reactions it is involved in .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-amino-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDBDJFLKKQMCM-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017204
Record name 3-Methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20859-02-3
Record name L-tert-Leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20859-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-L-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020859023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Valine, 3-methyl
Source European Chemicals Agency (ECHA)
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Record name 3-METHYL-L-VALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E6RFC9IVP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-tert-Leucine
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L-tert-Leucine
Reactant of Route 3
L-tert-Leucine
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L-tert-Leucine
Customer
Q & A

Q1: What is the molecular formula and weight of L-tert-Leucine?

A1: this compound has a molecular formula of C6H13NO2 and a molecular weight of 131.18 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided research articles primarily focus on the synthesis and application of this compound, spectroscopic data can be found in databases like the Human Metabolome Database (HMDB) and PubChem.

Q3: What is the role of Leucine dehydrogenase (LeuDH) in this compound production?

A3: Leucine dehydrogenase (LeuDH) is a crucial enzyme for the biocatalytic production of this compound. It catalyzes the asymmetric reduction of trimethylpyruvic acid (TMP) to this compound. [, , , ]

Q4: How can the efficiency of this compound production be improved using a coupled enzyme system?

A4: Coupling LeuDH with glucose dehydrogenase (GDH) enables efficient cofactor (NADH) regeneration. GDH oxidizes glucose to gluconic acid, simultaneously reducing NAD+ to NADH, which is then utilized by LeuDH for this compound synthesis. [, , , ]

Q5: What alternative strategies are explored for efficient cofactor regeneration in this compound biosynthesis?

A5: Apart from GDH, formate dehydrogenase (FDH) has been successfully employed in conjunction with LeuDH for the biosynthesis of this compound. FDH utilizes formate as a co-substrate for NADH regeneration. [, ]

Q6: Can whole-cell biocatalysis be applied for this compound production?

A6: Yes, genetically engineered Escherichia coli strains co-expressing LeuDH and a suitable NADH-regenerating enzyme (e.g., GDH or FDH) have been successfully used as whole-cell biocatalysts for this compound production. [, , , , , ]

Q7: Are there any challenges associated with high substrate concentrations in this compound bioproduction?

A7: High concentrations of trimethylpyruvic acid (TMP), the substrate for this compound biosynthesis, can inhibit LeuDH activity. To circumvent this, fed-batch feeding strategies have been implemented, gradually supplying TMP to the reaction system. [, , ]

Q8: Beyond this compound, what other applications do LeuDH enzymes possess?

A8: LeuDH enzymes demonstrate broad substrate specificity, showing activity towards various L-amino acids and α-keto acids. This versatility allows their application in the synthesis of other non-natural amino acids, expanding their utility in pharmaceutical and biotechnological applications. [, ]

Q9: What is the impact of salt and organic solvents on the activity of PtxD enzymes used for NADH regeneration?

A9: Phosphite dehydrogenase (PtxD) from Cyanothece sp. ATCC 51142 (Ct-PtxD) shows remarkable tolerance to salt ions and organic solvents compared to PtxD from other organisms. This enhanced stability makes Ct-PtxD a promising candidate for industrial NADH regeneration applications. []

Q10: How does temperature affect the activity of LeuDH enzymes?

A10: LeuDH enzymes exhibit varying temperature optima. Some LeuDHs, like those derived from Exiguobacterium sibiricum and Pseudomonas balearica, exhibit high thermostability, while others, like those from Antarctic bacteria, display optimal activity at lower temperatures. [, , ]

Q11: How does the N-terminal protecting group on aza-dipeptide HIV protease inhibitors affect their oral bioavailability?

A11: Studies on aza-dipeptide HIV protease inhibitors reveal that incorporating an N-(methoxycarbonyl)-L-tert-leucinyl moiety as the nitrogen protecting group significantly enhances oral bioavailability compared to L-valine or L-isoleucine derivatives. This highlights the impact of steric bulk and chirality on pharmacokinetic properties. [, ]

Q12: How do structural modifications on chiral tertiary amine-urea catalysts impact their chemoselectivity in reactions involving 5H-oxazol-4-ones and N-itaconimides?

A12: Modifying the steric and electronic properties of the this compound-derived tertiary amine-urea catalysts can switch the chemoselectivity of the reaction between 5H-oxazol-4-ones and N-itaconimides. Subtle changes to the catalyst structure can favor either tandem conjugate addition-protonation or [4+2] cycloaddition pathways. [, ]

Q13: What are some valuable resources for discovering novel enzymes involved in this compound synthesis?

A13: Genome mining has proven to be a powerful tool for identifying novel LeuDH enzymes with desirable properties. Bioinformatics databases and tools are instrumental in analyzing gene sequences, predicting protein structures, and exploring potential enzymatic activities. [, , ]

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